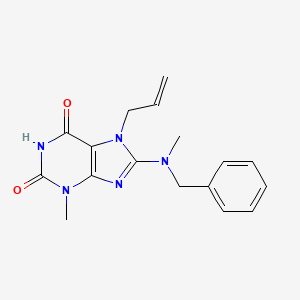

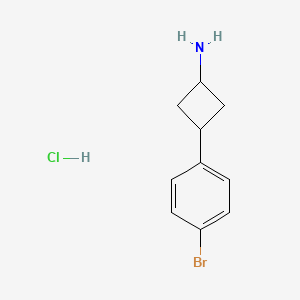

![molecular formula C20H15N3O4 B2763996 (E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620106-39-0](/img/structure/B2763996.png)

(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of organic compound known as a pyrido[1,2-a]pyrimidine, which is a polycyclic aromatic compound containing a pyridine ring fused to a pyrimidine ring . The “E” in the name indicates the geometry around the double bond, with the methyl group and the cyano group on opposite sides of the double bond.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyridine and pyrimidine rings, along with the acrylate group attached to the pyrimidine ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the cyano group might make it polar, and the aromatic rings might contribute to its stability .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research in heterocyclic chemistry has explored the synthesis of various heterocyclic systems using similar chemical structures. For instance, the work by Amr et al. (2007) detailed the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid as a starting material, demonstrating the potential for creating bioactive compounds (Amr, Sabry, & Abdulla, 2007). Similarly, Kolar et al. (1996) described transformations of related compounds into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, highlighting the versatility of these chemical frameworks for generating novel heterocycles (Kolar, Tislér, & Pizzioli, 1996).

Agricultural Chemistry

In the domain of agricultural chemistry, Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrating good herbicidal activities, revealing the potential of such compounds in developing novel herbicides (Wang, Li, Li, & Huang, 2004).

Polymer Chemistry

Degirmenci et al. (2009) studied the kinetics of free-radical propagation polymerization of acrylates, including methyl acrylate, providing insights into the polymerization behavior of acrylate-based monomers and their applications in producing polymers with specific properties (Degirmenci, Aviyente, Speybroeck, & Waroquier, 2009).

Materials Science

In materials science, Liu et al. (2010) demonstrated the synthesis of porous acrylonitrile/methyl acrylate copolymer beads by suspended emulsion polymerization, which after amidoximation, showed promising adsorption properties for removing metal ions from aqueous solutions, indicating their utility in water treatment and purification applications (Liu, Chen, Wang, Qu, Ji, Sun, & Zhang, 2010).

Propiedades

IUPAC Name |

methyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-13-6-5-7-15(10-13)27-18-16(11-14(12-21)20(25)26-2)19(24)23-9-4-3-8-17(23)22-18/h3-11H,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXJKJVKAFPXQC-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)

![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)

![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)

![3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid](/img/structure/B2763922.png)

![3-[(4-Chlorophenyl)methoxy]pyridazine-4-carboxylic acid](/img/structure/B2763925.png)